2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol
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Overview
Description
2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol is a chemical compound that belongs to the class of beta blocker drugs. It is also known as carvedilol and is used in the treatment of hypertension, heart failure, and angina. The compound was first synthesized in 1978, and since then, it has been extensively studied for its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol involves its ability to block beta-adrenergic receptors. The compound acts as a non-selective beta blocker, which means it blocks both beta-1 and beta-2 receptors. By blocking these receptors, the compound reduces the heart rate, contractility, and blood pressure, which helps in the treatment of hypertension and other cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in various scientific research studies. The compound has been shown to reduce the heart rate, contractility, and blood pressure, which helps in the treatment of hypertension and other cardiovascular diseases. It also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
The advantages of using 2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol in lab experiments include its well-established pharmacological properties, its availability, and its relatively low cost. However, the compound also has some limitations, such as its non-selective beta-blocking activity, which may cause adverse effects in some patients, and its potential for drug interactions.
Future Directions
There are several future directions for the study of 2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol. One direction is to investigate its potential in the treatment of other cardiovascular diseases, such as arrhythmia and atherosclerosis. Another direction is to study its potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to explore the potential adverse effects and drug interactions of the compound. Finally, research could focus on developing more selective beta blockers with fewer adverse effects.
Conclusion:
This compound is a well-established beta blocker drug that is widely used in the treatment of hypertension, heart failure, and angina. Its mechanism of action involves blocking beta-adrenergic receptors, which reduces the heart rate, contractility, and blood pressure. The compound has also been studied for its potential in the treatment of other cardiovascular diseases, as well as its anti-inflammatory and antioxidant properties. While it has some limitations, such as its non-selective beta-blocking activity, it has several advantages, including its availability and relatively low cost. Future research could focus on exploring the potential of the compound in other cardiovascular diseases, as well as developing more selective beta blockers with fewer adverse effects.
Synthesis Methods
The synthesis of 2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol involves the reaction of 4-(2-hydroxy-3-(isopropylamino)propoxy)phenol and 3-(3-fluorophenyl)-1-(piperidin-3-yl)propan-1-one in the presence of a base. The reaction yields the desired compound, which is then purified by recrystallization.
Scientific Research Applications
The therapeutic potential of 2-ethoxy-4-({3-[(3-fluorophenyl)amino]-1-piperidinyl}methyl)phenol has been extensively studied in various scientific research studies. The compound has been shown to be effective in the treatment of hypertension, heart failure, and angina. It has also been studied for its potential in the treatment of other cardiovascular diseases, such as arrhythmia and atherosclerosis.
properties
IUPAC Name |
2-ethoxy-4-[[3-(3-fluoroanilino)piperidin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O2/c1-2-25-20-11-15(8-9-19(20)24)13-23-10-4-7-18(14-23)22-17-6-3-5-16(21)12-17/h3,5-6,8-9,11-12,18,22,24H,2,4,7,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCSEDDJBJJBBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCC(C2)NC3=CC(=CC=C3)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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